molecular formula C8H8BNO3 B1425953 3-Cyano-4-methoxyphenylboronic acid CAS No. 911210-48-5

3-Cyano-4-methoxyphenylboronic acid

Cat. No. B1425953
M. Wt: 176.97 g/mol
InChI Key: BBOOIZOUHWDLHU-UHFFFAOYSA-N
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Description

“3-Cyano-4-methoxyphenylboronic acid” is a chemical compound with the molecular formula C8H8BNO3 . It has a molecular weight of 176.97 g/mol . The IUPAC name for this compound is (3-cyano-4-methoxyphenyl)boronic acid .


Molecular Structure Analysis

The InChI code for “3-Cyano-4-methoxyphenylboronic acid” is 1S/C8H8BNO3/c1-13-8-3-2-7 (9 (11)12)4-6 (8)5-10/h2-4,11-12H,1H3 . This code represents the compound’s molecular structure. A detailed structural analysis would require advanced computational chemistry tools and is beyond the scope of this response.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Cyano-4-methoxyphenylboronic acid” include a molecular weight of 176.97 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The exact mass is 177.0597233 g/mol . The topological polar surface area is 73.5 Ų .

Scientific Research Applications

Supramolecular Assemblies

3-Cyano-4-methoxyphenylboronic acid and derivatives have been explored for their role in the design and synthesis of supramolecular assemblies. These assemblies are formed due to the ability of the boronic acid to engage in hydrogen bonding interactions, which are pivotal in the construction of complex molecular architectures. Such structures have potential applications in the development of new materials and molecular recognition systems (Pedireddi & Seethalekshmi, 2004).

Organic Synthesis

In the realm of organic synthesis, 3-Cyano-4-methoxyphenylboronic acid is utilized in various catalytic reactions, including rhodium-catalyzed annulation reactions with alkynes and strained alkenes to afford substituted indenones or indanones. This showcases its role as a versatile building block for the construction of complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Miura & Murakami, 2005).

Corrosion Inhibition

A study on the synthesis and characterization of new acrylamide derivatives, including those derived from 3-Cyano-4-methoxyphenylboronic acid, demonstrated their effectiveness as corrosion inhibitors for copper in nitric acid solutions. This application is crucial for protecting metal surfaces in industrial settings, highlighting the compound's potential in materials science and engineering (Abu-Rayyan et al., 2022).

Mechanofluorochromic Properties

Research into the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, closely related to 3-Cyano-4-methoxyphenylboronic acid, has revealed the impact of molecular stacking modes on their optical properties. Such studies are fundamental for the development of smart materials that respond to mechanical stress with changes in fluorescence, applicable in sensors and display technologies (Song et al., 2015).

properties

IUPAC Name

(3-cyano-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOOIZOUHWDLHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601280649
Record name B-(3-Cyano-4-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-4-methoxyphenylboronic acid

CAS RN

911210-48-5
Record name B-(3-Cyano-4-methoxyphenyl)boronic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3-Cyano-4-methoxyphenyl)boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID601280649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-cyano-4-methoxyphenyl)boronic acid
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Synthesis routes and methods

Procedure details

16.23 ml of n-butyllithium solution (1.6M in hexane) are added dropwise to a solution of 5.00 g of 5-bromo-2-methoxybenzonitrile in 90 ml of dry tetrahydrofuran at −78° C. After stirring at this temperature for 45 minutes, 6.71 ml of triisopropylborate are added, and the mixture is then slowly warmed to −20° C. 50 ml of 1N HCl are added to the reaction mixture. The phase is separated and the aqueous phase is extracted three more times with 100 ml of diethyl ether each time. The combihled organic phases are dried with sodium sulphate, filtered and evaporated. The remaining oil is mixed with pentane, and the precipitate which separates out is filtered off with suction and washed once with a little dichloromethane. Drying under high vacuum affords the title compound as a white solid. Rt=2.74.
Quantity
16.23 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
6.71 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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